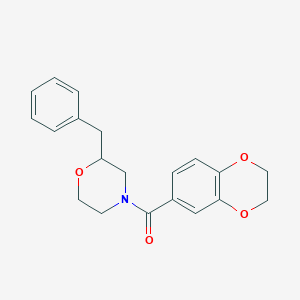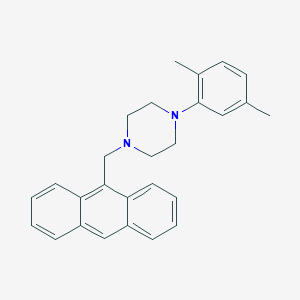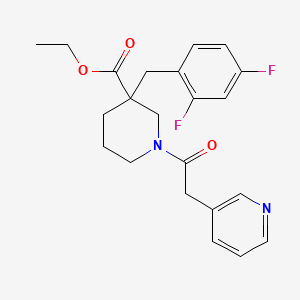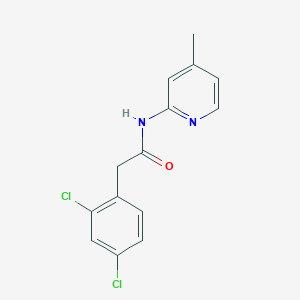![molecular formula C21H12N2O5 B6120225 4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B6120225.png)
4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in various cells. DPI has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
科学的研究の応用
4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid has been extensively used in scientific research for its potent inhibitory effects on NADPH oxidase, which is involved in the production of ROS. ROS are known to play a critical role in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Therefore, this compound has been studied for its potential therapeutic applications in these diseases. In addition, this compound has also been used as a tool to investigate the role of NADPH oxidase and ROS in various cellular processes.
作用機序
4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid inhibits NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) cofactor, which is required for the enzyme's activity. By inhibiting NADPH oxidase, this compound reduces the production of ROS, which can have various effects on cellular processes. For example, ROS are known to play a role in the activation of various signaling pathways that are involved in cell proliferation, survival, and differentiation. By reducing ROS production, this compound can therefore affect these cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types. For example, this compound has been shown to inhibit the proliferation of cancer cells by reducing ROS production. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, which can have therapeutic implications for inflammatory disorders. Furthermore, this compound has been shown to reduce oxidative stress in various tissues, which can have protective effects against various diseases, including cardiovascular diseases.
実験室実験の利点と制限
4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid has several advantages for lab experiments. It is a potent inhibitor of NADPH oxidase, which makes it a valuable tool for investigating the role of ROS in various cellular processes. In addition, this compound is relatively stable and can be easily synthesized, which makes it a readily available tool for researchers. However, this compound also has some limitations. For example, this compound can have off-target effects on other enzymes that use FAD as a cofactor, which can complicate the interpretation of experimental results. Furthermore, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid. One direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Another direction is to investigate the role of NADPH oxidase and ROS in various cellular processes, using this compound as a tool. Furthermore, there is a need to develop more specific inhibitors of NADPH oxidase, which can overcome the limitations of this compound and provide more insights into the role of this enzyme in various diseases.
合成法
The synthesis of 4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid involves the reaction of 4-carboxybenzaldehyde with 4-pyridinecarboxylic acid hydrazide to form 4-(4-pyridinyl)-2,3-dihydro-1H-isoindol-1,3-dione. This intermediate is then reacted with phosgene to form 4-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl isocyanate, which is finally reacted with 4-aminobenzoic acid to yield this compound.
特性
IUPAC Name |
4-(1,3-dioxo-2-pyridin-4-ylisoindole-5-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O5/c24-18(12-1-3-13(4-2-12)21(27)28)14-5-6-16-17(11-14)20(26)23(19(16)25)15-7-9-22-10-8-15/h1-11H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTMAPSICIXAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=NC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6120145.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B6120153.png)

![N-allyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6120171.png)
![2-[1-({1-[(5-ethyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6120181.png)


![N-(4'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6120200.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide](/img/structure/B6120211.png)
![4-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-5-ethyl-3-methylisoxazole](/img/structure/B6120218.png)
![N-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6120221.png)
![1-benzyl-4-{3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6120231.png)

![2-(1-benzyl-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6120248.png)